Physicochemical Characterization of 2-(4-Bromophenyl)-2-phenylacetic Acid: Molecular Weight, pKa, and Analytical Methodologies
Physicochemical Characterization of 2-(4-Bromophenyl)-2-phenylacetic Acid: Molecular Weight, pKa, and Analytical Methodologies
Executive Summary
In early-stage drug discovery and organic synthesis, the precise physicochemical characterization of building blocks is critical for predicting pharmacokinetics, reactivity, and formulation viability. 2-(4-Bromophenyl)-2-phenylacetic acid (CAS: 21771-89-1) is a structurally rigid, halogenated derivative of diphenylacetic acid. The presence of the para-bromo substituent on one of the phenyl rings fundamentally alters the electron density of the molecule, shifting its acid dissociation constant (pKa) while significantly increasing its molecular weight and lipophilicity.
This technical guide provides an authoritative analysis of the molecular weight and pKa of 2-(4-bromophenyl)-2-phenylacetic acid, detailing the mechanistic causality behind its acidity and providing field-proven, self-validating protocols for empirical verification.
Quantitative Physicochemical Profile
The following table summarizes the core quantitative data for the target compound, establishing the baseline metrics required for analytical method development.
| Property | Value | Causality / Derivation |
| Chemical Name | 2-(4-Bromophenyl)-2-phenylacetic acid | IUPAC nomenclature |
| CAS Number | 21771-89-1 | Chemical Abstracts Service registry[1] |
| Molecular Formula | C₁₄H₁₁BrO₂ | Exact atomic composition |
| Molecular Weight | 291.14 g/mol | Calculated from standard atomic weights[2] |
| Monoisotopic Mass | 289.9942 Da | Based on the primary isotope ( 79 Br) |
| Parent Compound pKa | 3.94 (at 25°C) | Experimental value for 2,2-diphenylacetic acid[3][4] |
| Estimated pKa | ~3.83 (Aqueous, 25°C) | Derived via Hammett equation ( σp inductive effect) |
Mechanistic Insights: The Causality of Acidity (pKa)
While the molecular weight of 291.14 g/mol is a straightforward summation of atomic masses, the pKa requires a deeper mechanistic understanding of structural electronics.
The parent compound, 2,2-diphenylacetic acid , has an experimentally established aqueous pKa of 3.94[3][4]. The acidity of the carboxylic acid proton is dictated by the stability of the resulting carboxylate anion. In 2-(4-bromophenyl)-2-phenylacetic acid, the introduction of a bromine atom at the para position introduces competing electronic effects:
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Resonance Effect (+R): Bromine possesses lone pairs that can theoretically donate electron density into the aromatic ring.
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Inductive Effect (-I): Bromine is highly electronegative, pulling electron density away from the ring through the sigma-bond framework.
For halogens, the electron-withdrawing inductive effect strongly dominates over the resonance effect when considering thermodynamic acidity. According to the Hammett equation ( ΔpKa=−ρ⋅σ ), the para-bromo substituent has a positive Hammett constant ( σp≈+0.23 ). Because the reaction constant ( ρ ) for the ionization of phenylacetic acids is approximately +0.49, the electron-withdrawing nature of the bromine atom delocalizes the negative charge of the conjugate base, stabilizing the carboxylate anion.
This thermodynamic stabilization lowers the pKa by approximately 0.11 units relative to the parent compound, yielding an estimated aqueous pKa of 3.83 .
Mechanistic pathway of pKa shift via inductive electron withdrawal by the para-bromo substituent.
Self-Validating Experimental Workflows
To empirically verify the molecular weight and pKa, researchers must deploy analytical protocols designed to prevent false positives. The following workflows are engineered as self-validating systems.
Molecular Weight Verification via LC-HRMS
The Causality of the Method: Standard mass spectrometry can confirm mass, but High-Resolution Mass Spectrometry (HRMS) combined with isotopic pattern analysis acts as an internal validation mechanism. Bromine naturally occurs as two stable isotopes, 79 Br (50.69%) and 81 Br (49.31%). A valid spectrum for 2-(4-bromophenyl)-2-phenylacetic acid must show a 1:1 doublet separated by exactly 1.998 Da. If this doublet is absent, the compound identity is compromised.
Step-by-Step Protocol:
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Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
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Ionization Mode: Operate the HRMS (e.g., Q-TOF or Orbitrap) in Electrospray Ionization Negative mode (ESI-). The carboxylic acid readily deprotonates to form the [M−H]− ion.
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Data Acquisition: Scan across a mass range of m/z 100 to 500.
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Self-Validation Check: Extract the ion chromatogram. Verify the presence of the monoisotopic peak at m/z 288.986 (for 79 Br) and the M+2 peak at m/z 290.984 (for 81 Br). The intensity ratio must be approximately 1:1.
pKa Determination via Cosolvent Potentiometric Titration
The Causality of the Method: 2-(4-bromophenyl)-2-phenylacetic acid is highly lipophilic. Attempting a standard aqueous titration will result in precipitation of the un-ionized acid at low pH, invalidating the Nernstian response of the pH electrode. To ensure a self-validating measurement, a cosolvent method (Yasuda-Shedlovsky extrapolation) must be employed.
Step-by-Step Protocol:
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Solvent Preparation: Prepare three distinct cosolvent mixtures of Methanol/Water (e.g., 30%, 40%, and 50% Methanol by weight) with a constant ionic strength background (0.15 M KCl).
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Analyte Dissolution: Dissolve exactly 0.5 mmol of the compound into 50 mL of each respective cosolvent mixture.
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Titration Execution: Titrate each solution using standardized 0.1 M NaOH (prepared in the matching cosolvent ratio) under an inert argon atmosphere to prevent CO₂ absorption.
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Data Processing: Generate a Gran plot for each titration to determine the exact equivalence point and calculate the apparent pKa (psKa) for each solvent ratio.
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Self-Validation Check (Extrapolation): Plot the calculated psKa values against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixtures. The system is validated if the linear regression yields an R2>0.99 . The y-intercept of this regression provides the true aqueous pKa.
Self-validating potentiometric titration workflow for aqueous pKa determination using cosolvents.
References
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NextSDS. "2-(4-bromophenyl)-2-phenylacetic acid — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
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Hairui Chemical. "2-(4-Bromophenyl)-2-phenylacetic acid, 21771-89-1." Hairui Chemical Catalog. Available at: [Link]
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LookChem. "2,2-Diphenylacetic acid (CAS 117-34-0) Chemical Properties." LookChem Database. Available at: [Link]
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Stenutz. "pKa values - Tables for Chemistry." Stenutz.eu. Available at:[Link]
